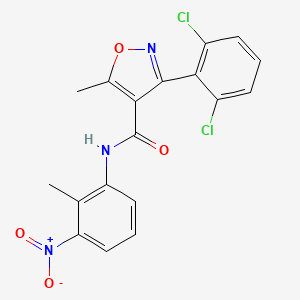![molecular formula C25H29N3O3 B6112391 ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate](/img/structure/B6112391.png)
ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the 1980s, and since then, it has been the subject of numerous scientific studies.
Wirkmechanismus
Ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate exerts its antitumor effects through the activation of the immune system. ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate stimulates the production of cytokines, which in turn activate immune cells such as macrophages and natural killer cells. These immune cells then target and destroy cancer cells. ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has also been shown to inhibit the formation of new blood vessels in tumors, which can limit their growth and spread.
Biochemical and Physiological Effects
ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has been shown to have a number of biochemical and physiological effects. In addition to its antitumor effects, ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has been shown to have anti-inflammatory and anti-angiogenic properties. ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has also been shown to increase the production of nitric oxide, which can improve blood flow and oxygen delivery to tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate for lab experiments is its ability to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. However, ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has been shown to have limited effectiveness in certain types of cancer, and its mechanism of action is not fully understood. Additionally, ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate can be toxic at higher doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate. One area of interest is the development of new formulations and delivery methods that can improve its effectiveness and reduce toxicity. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate treatment. Additionally, further studies are needed to fully understand the mechanism of action of ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate and its potential use in combination with other chemotherapeutic agents.
Conclusion
In conclusion, ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate is a synthetic compound that has been studied extensively for its potential use in cancer treatment. ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate exerts its antitumor effects through the activation of the immune system and inhibition of tumor angiogenesis. ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has several advantages for lab experiments, including its ability to induce tumor necrosis and inhibit tumor growth in various cancer cell lines. However, ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate also has limitations, including its toxicity at higher doses. Future research on ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate should focus on developing new formulations and delivery methods, identifying biomarkers for patient selection, and further understanding its mechanism of action.
Synthesemethoden
Ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate is synthesized through a multi-step process involving the reaction of various reagents. The synthesis method involves the reaction of 3-(diphenylmethyl)-1,2,4-oxadiazole-5-carboxylic acid with 2-(2-chloroethoxy)ethylamine in the presence of a coupling agent. The resulting intermediate is then treated with acetic anhydride to obtain ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate.
Wissenschaftliche Forschungsanwendungen
Ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has been studied extensively for its potential use in cancer treatment. Studies have shown that ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate can induce tumor necrosis and inhibit tumor growth in various cancer cell lines. ethyl (1-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperidinyl)acetate has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Eigenschaften
IUPAC Name |
ethyl 2-[1-[(3-benzhydryl-1,2,4-oxadiazol-5-yl)methyl]piperidin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O3/c1-2-30-23(29)17-21-15-9-10-16-28(21)18-22-26-25(27-31-22)24(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,21,24H,2,9-10,15-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHJKGQZTSPHJHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCCN1CC2=NC(=NO2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{5-[(isobutylamino)methyl]-2-methoxyphenoxy}-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6112333.png)
![1-butyl-5-[(2,2-diallyl-1-pyrrolidinyl)methyl]-2-(ethylsulfonyl)-1H-imidazole](/img/structure/B6112337.png)
![N-(4'-fluoro-3-biphenylyl)-1-{[5-(hydroxymethyl)-2-furyl]methyl}prolinamide](/img/structure/B6112344.png)
![2-methyl-3-[(methylsulfonyl)amino]-N-(1-phenylethyl)benzamide](/img/structure/B6112352.png)
![2-[1-(2,3-dihydro-1H-inden-2-yl)-3-oxo-2-piperazinyl]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]acetamide](/img/structure/B6112377.png)
![2-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-oxopropyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6112379.png)
![ethyl 3-(2-methylbenzyl)-1-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B6112384.png)

![[2-({4-[(4-methylbenzyl)oxy]benzylidene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B6112403.png)
![[4-({2-[(3-chloro-2-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-2-methoxyphenoxy]acetic acid](/img/structure/B6112410.png)
![N-(4-iodophenyl)-N'-[3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)-1-propen-1-yl]thiourea](/img/structure/B6112418.png)
![N-[1-(4-chlorophenyl)ethyl]-2,5-dimethyl-3-furamide](/img/structure/B6112419.png)

![5-(2-furyl)-2-(1-piperidinylcarbonyl)-7-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6112442.png)